[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
CAS No.: 103505-54-0
VCID: VC0009643
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione - 103505-54-0](/images/no_structure.jpg)
Description | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with carbonyl groups at the 6 and 6' positions. Known for its ability to act as a bidentate ligand, it forms stable complexes with various metal ions. Its molecular formula is C10H8N2O2 . It has a molecular weight of 188.183 . The compound is used in coordination chemistry and has applications in catalysis, material science, and pharmaceuticals. It has a boiling point of 542.1±50.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 . This compound is used in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a ligand in coordination complexes, studied for their electronic and structural properties in catalysis, photochemistry, and materials science. Biologically, its metal complex formation is useful in studying metalloproteins and metalloenzymes. In medicine, it and its derivatives are explored for potential therapeutic uses, with metal complexes showing promise as anticancer and antimicrobial agents, as well as diagnostic tools. Industrially, it is used to develop advanced materials like conductive and coordination polymers for electronics, sensors, and energy storage. Similar compounds include 2,2’-Bipyridine, a simpler analog without the carbonyl groups, widely used as a ligand in coordination chemistry, and 4,4’-Bipyridine, another isomer with nitrogen atoms at the 4 and 4’ positions, used in the synthesis of coordination polymers and metal-organic frameworks. The presence of carbonyl groups at the 6 and 6’ positions makes [2,2’-Bipyridine]-6,6’(1H,1’H)-dione unique, enhancing its ability to participate in chemical reactions and form stable metal complexes, distinguishing it from other bipyridine derivatives. |
---|---|
CAS No. | 103505-54-0 |
Product Name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione |
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) |
Standard InChIKey | POJMWJLYXGXUNU-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 |
Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 |
PubChem Compound | 363601 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume